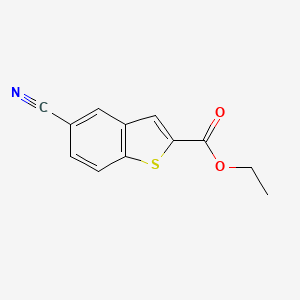

Ethyl 5-cyano-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-cyano-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURMBVGYOCYEDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701191209 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105191-14-8 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105191-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-1-benzothiophene-2-carboxylate typically involves the reaction of ethyl 2-bromo-3-oxobutanoate with 2-aminothiophenol in the presence of a base such as potassium carbonate . The reaction proceeds through a cyclization process to form the benzothiophene ring system. The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions at the cyano or ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate

Ethyl 5-cyano-1-benzothiophene-2-carboxylate is primarily used as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

- Oxidation : Converting the compound to sulfoxides or sulfones.

- Reduction : Transforming the cyano group into an amine group.

- Nucleophilic Substitution : Allowing for the introduction of different functional groups at the cyano or ester positions.

These reactions facilitate the production of diverse derivatives, which can be tailored for specific applications in materials science and pharmaceuticals.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| This compound | Escherichia coli | 8 µg/mL |

These results suggest its potential use in developing new antimicrobial agents targeting resistant bacterial strains.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including lung cancer cells (A549 and HCC827). The following table summarizes cytotoxicity data:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 (Lung Cancer) | 10 | Significant growth inhibition observed |

| MRC-5 (Normal Fibroblast) | 15 | Moderate cytotoxicity; further optimization needed |

In a specific case study, this compound demonstrated comparable IC50 values to established chemotherapeutics, indicating its potential as a lead compound for drug development.

Industrial Applications

Organic Semiconductors

In industry, this compound is utilized in the production of materials with specific electronic properties. Its structure allows it to be integrated into organic semiconductor devices, contributing to advancements in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Substituent Variations in Benzothiophene Derivatives

The compound’s closest analogs differ in substituents at positions 5 and 2 (Table 1).

Key Observations :

- Electronic Effects: The cyano group in the target compound strongly withdraws electrons, activating the ring for nucleophilic attack, whereas amino (-NH₂) and nitro (-NO₂) groups exhibit opposite electronic behaviors .

Physicochemical Properties

- Solubility: The cyano group improves solubility in polar solvents (e.g., DMSO, acetone) compared to butyl-substituted thiophenes, which favor non-polar solvents .

- Thermal Stability: Nitro-substituted derivatives exhibit lower thermal stability due to explosive tendencies, whereas cyano and amino derivatives are more stable .

Biological Activity

Ethyl 5-cyano-1-benzothiophene-2-carboxylate (C12H9NO2S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H9NO2S

- Molecular Weight : 231.27 g/mol

- Structural Features : The compound features a benzothiophene core, which is a fused ring structure consisting of both benzene and thiophene rings, along with a cyano group and an ethyl ester group that contribute to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. The presence of the cyano group is believed to enhance its cytotoxic effects by interacting with specific molecular targets involved in cancer cell proliferation. For instance, one study reported significant cytotoxic effects on breast cancer cells with an IC50 value indicating potent activity .

Anti-inflammatory Effects

Thiophene derivatives, including this compound, have shown promising anti-inflammatory properties. In animal models of inflammation, the compound reduced paw edema significantly, comparable to standard anti-inflammatory drugs like indomethacin. The observed effects are likely due to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes .

Study 1: Antimicrobial Efficacy

In a comparative study involving various thiophene derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited superior antibacterial activity compared to other derivatives, suggesting it could serve as a lead compound for further development into antimicrobial therapies.

Study 2: Anticancer Activity

A study conducted on several cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The findings revealed that at concentrations as low as 10 µM, this compound significantly reduced cell viability and promoted programmed cell death .

The biological activity of this compound can be attributed to its structural components:

- Cyano Group : Enhances reactivity and interaction with biological targets.

- Benzothiophene Core : Contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.

The compound's mechanism may involve:

- Inhibition of key enzymes involved in inflammation (COX/LOX).

- Disruption of cancer cell signaling pathways leading to apoptosis.

- Interaction with microbial cellular structures resulting in loss of function or integrity .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-iodo-1-benzothiophene-2-carboxylate | Iodine substitution | Different halogen substitution impacts reactivity. |

| Benzothiophene | Core structure without substituents | Basic structure lacking additional functional groups. |

| Ethyl 6-cyano-1-benzothiophene-2-carboxylate | Cyano group at a different position | Variation in position affects biological activity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-cyano-1-benzothiophene-2-carboxylate?

- The compound is synthesized via cyclocondensation reactions. A typical procedure involves refluxing a benzothiophene precursor (e.g., substituted thiophene derivatives) with malononitrile in 1,4-dioxane, catalyzed by triethylamine. Neutralization with acid and crystallization from 1,4-dioxane yields the product. Reaction conditions (e.g., reflux time, solvent polarity) must be optimized to avoid side products like unreacted nitriles or incomplete cyclization .

- Key characterization tools : HPLC for purity analysis, for verifying substitution patterns, and IR spectroscopy to confirm nitrile (2200 cm) and ester (1700 cm) functional groups .

Q. How is the purity and structural integrity of this compound validated?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For preliminary analysis, use to verify carbon environments (e.g., cyano carbons at 110–120 ppm) and mass spectrometry for molecular ion detection. Chromatographic methods (TLC/HPLC) with UV detection at 254 nm are critical for assessing purity .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the molecular structure of this compound?

- SHELXL (part of the SHELX suite) refines crystal structures using high-resolution SC-XRD data. For example, bond angles like C–S–C in the benzothiophene ring should be optimized to 90–95° based on prior benzothiophene derivatives .

- ORTEP-III (via WinGX suite) generates thermal ellipsoid diagrams to visualize atomic displacement parameters, helping identify disordered regions or solvent effects in the lattice .

Q. What experimental strategies address contradictions in spectroscopic vs. crystallographic data?

- If NMR suggests axial chirality but XRD shows planar geometry, re-examine crystallographic symmetry (e.g., check for twinning or space group assignment errors). Use PLATON (integrated in WinGX) to validate space group consistency. For conflicting functional group assignments (e.g., ester vs. ketone), combine IR with HMBC NMR to correlate proton environments with carbonyl carbons .

Q. How can reaction pathways be optimized to minimize byproducts like 5-cyano isomers or hydrolyzed esters?

- Employ kinetic control by lowering reaction temperatures (e.g., 60°C instead of reflux) and using anhydrous solvents. Add molecular sieves to suppress ester hydrolysis. Monitor intermediates via in-situ FTIR or LC-MS. For regioselective cyano substitution, use sterically hindered bases (e.g., DBU) to direct nitrile addition to the 5-position .

Q. What computational methods complement experimental data for electronic structure analysis?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity trends. Compare computed IR spectra with experimental data to validate tautomeric forms. Software like Gaussian or ORCA can model charge distribution in the benzothiophene core, aiding in understanding electrophilic substitution patterns .

Methodological Notes

- Data Contradiction Protocol : Always cross-validate SC-XRD with spectroscopic data. For example, if bond lengths from XRD deviate >0.02 Å from DFT predictions, recheck data collection parameters (e.g., temperature, radiation source) .

- Crystallization Tips : Use mixed solvents (e.g., DCM/hexane) for slow evaporation to improve crystal quality. Avoid polar protic solvents (e.g., water) to prevent ester hydrolysis during crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.